N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-14-8-3-9-15-16(14)20-18(24-15)21(11-13-7-4-10-23-13)17(22)12-5-1-2-6-12/h3,8-9,12-13H,1-2,4-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOGAYLIEYSAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a synthetic compound characterized by its complex structure, which includes a thiazole ring, cyclopentane framework, and a tetrahydrofuran moiety. This unique combination of functional groups suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Thiazole Ring | Known for various biological activities, including antimicrobial and anticancer properties. |
| Cyclopentane Structure | Enhances the compound's hydrophobicity, potentially improving membrane permeability. |
| Tetrahydrofuran Moiety | May contribute to the compound's solubility and bioavailability. |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Compounds with similar structural motifs have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
- Antimicrobial Properties : The thiazole ring is associated with antibacterial and antifungal effects, making this compound a candidate for further investigation in antimicrobial drug development.
- Enzyme Inhibition : The presence of the chlorobenzo group suggests potential interactions with various enzymes, possibly serving as an inhibitor in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound. Here are notable findings:
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways, suggesting that similar derivatives may have comparable effects .
Study 2: Antimicrobial Activity
Research in Pharmaceutical Biology highlighted the antimicrobial potential of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) indicating effective bactericidal activity .
Study 3: Enzyme Interaction Studies
A recent investigation focused on enzyme inhibition by thiazole-containing compounds, revealing that these compounds could effectively inhibit key metabolic enzymes involved in cancer metabolism .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Microwave-Assisted Synthesis : Enhances yield and reduces reaction time.
- One-Pot Reactions : Streamlines the synthesis process by combining multiple steps into a single reaction vessel.
Scientific Research Applications
The compound exhibits a range of biological activities attributable to its diverse functional groups. The thiazole and cyclopentane moieties contribute to its pharmacological properties, making it a candidate for further research in drug development.
Potential Pharmacological Properties
Research indicates that compounds with similar structures may exhibit:
- Anticancer Activity : The presence of the 4-chlorobenzo[d]thiazol-2-yl group suggests potential for enzyme inhibition related to cancer pathways.
- Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Compounds with thiazole rings often display anti-inflammatory properties, which could be relevant for therapeutic applications.
Case Studies and Research Findings
Recent studies have investigated the efficacy of benzothiazole derivatives in various therapeutic areas, including tuberculosis and cancer treatment. For instance, research has focused on synthesizing new benzothiazole-based anti-tubercular compounds, demonstrating their in vitro and in vivo activity against Mycobacterium tuberculosis .
Furthermore, compounds sharing structural similarities have been shown to possess varying degrees of biological activity based on their modifications. This emphasizes the need for empirical testing to establish the specific efficacy of N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide in targeted therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorobenzo[d]thiazol-2-yl Group
The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with primary amines :
Replacement of the chlorine atom with amines (e.g., methylamine, aniline) occurs at 80–100°C in DMF, yielding 4-amino derivatives.
Example : -
Thiol-mediated displacement :
Thiophenol or alkanethiols displace chlorine in the presence of CuI/L-proline catalysts, forming aryl sulfides .
Oxidative Cyclization Involving the Tetrahydrofuran Moiety
The THF group participates in oxidative cyclization to form fused heterocycles. A notable method involves:
-
Iodine/TBHP-mediated cyclization :
Treatment with iodine (10 mol%) and tert-butyl hydroperoxide (TBHP) in DCM at 60°C induces intramolecular C–O bond formation, generating tricyclic derivatives (Table 1) .
Table 1: Oxidative cyclization outcomes
| Reaction Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| I₂ (10 mol%), TBHP, DCM, 60°C, 6 h | Benzo thiazolo[2,3-c]triazole | 82 | |
| MnO₂/Pd(PPh₃)₄, O₂, DMF, 80°C, 12 h | Fused thiazole-oxazepane | 71 |
Amide Bond Hydrolysis and Functionalization
The cyclopentanecarboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, reflux) :
Produces cyclopentanecarboxylic acid and a free amine intermediate. -
Enzymatic hydrolysis :
Lipases (e.g., Candida antarctica) selectively cleave the amide bond in phosphate buffer (pH 7.4, 37°C), enabling prodrug applications .
Cross-Coupling Reactions at the Benzothiazole Core
The electron-deficient benzothiazole ring facilitates Suzuki-Miyaura and Sonogashira couplings:
-
Palladium-catalyzed Suzuki coupling :
Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1), the 4-chloro group is replaced with aryl groups (e.g., phenyl, pyridyl).
Typical conditions : 100°C, 12 h, K₂CO₃ base.
Yield range : 55–85% . -
Copper-free Sonogashira coupling :
Terminal alkynes couple at the 4-position using PdCl₂(PPh₃)₂ and Et₃N in DMF, yielding alkynylated derivatives .
Reductive Transformations
-
Catalytic hydrogenation :
H₂ (1 atm) over Pd/C reduces the benzothiazole’s C=N bond to a dihydrobenzothiazole, altering electronic properties.
Selectivity : >95% for C=N over THF or cyclopentane rings . -
NaBH₄-mediated reduction :
Selective reduction of the amide carbonyl to a methylene group occurs in THF/MeOH (4:1) at 0°C .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the benzothiazole ring, generating radical intermediates that dimerize or react with trapping agents (e.g., TEMPO) .
Key Reactivity Trends
-
Position-specific reactivity : The 4-chloro group is most reactive, followed by the amide carbonyl.
-
Solvent dependence : Polar aprotic solvents (DMF, DCM) enhance substitution/cyclization rates.
-
Catalyst systems : Pd and iodine reagents dominate cross-coupling and oxidative reactions, respectively.
This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres (Ar/N₂) to prevent oxidation of the THF or benzothiazole moieties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
Core Benzo[d]thiazole Modifications
- N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (): Replaces the cyclopentane carboxamide with a cyclopropane ring. Lacks the THF-Me group, reducing steric bulk and altering solubility (cyclopropane’s higher ring strain may enhance reactivity).
Substituent Comparisons
- Morpholinomethyl and Piperazine Derivatives (): Compounds 4d–4i feature morpholine, piperazine, or dimethylamino groups on the thiazole ring.
Physical and Spectral Properties
Melting Points and Purity
- reports melting points for analogs (e.g., 4d–4i as solids, 120–250°C range), suggesting the target compound’s melting point may fall within this range due to structural similarities.
- Purity data (e.g., HPLC in ) for related benzo[d]thiazole dicarboxamides (>95%) implies comparable synthetic rigor for the target compound .
Spectral Signatures
- IR Spectroscopy :
- NMR :
- Cyclopentane and THF-Me protons would exhibit distinct δH shifts (e.g., THF-Me: δ ~3.5–4.0 ppm; cyclopentane: δ ~1.5–2.5 ppm) compared to cyclopropane derivatives (δ ~1.0–1.3 ppm) .
Q & A
Q. How can researchers optimize the synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection, reaction time adjustments, and purification techniques. For example, column chromatography with gradient eluents (e.g., dichloromethane/ethyl acetate mixtures) can enhance purity . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates (e.g., benzothiazole carboxamide precursors) can improve yields. Reflux conditions in acetonitrile or DMF, as used in analogous thiazole syntheses, may also stabilize reactive intermediates .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of -NMR, -NMR, and FTIR spectroscopy is critical. -NMR identifies proton environments (e.g., cyclopentane methylene groups at δ 2.05–1.68 ppm), while -NMR confirms carbonyl carbons (e.g., amide C=O near δ 160–170 ppm). FTIR detects functional groups like C-Cl (750–550 cm) and amide N-H stretches (3300–3200 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (e.g., ±1 ppm error) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility can be improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) or HPLC with aqueous-organic mobile phases (e.g., acetonitrile/water gradients) help identify optimal conditions. Analogous compounds with tetrahydrofuran moieties show enhanced solubility in polar aprotic solvents .
Advanced Research Questions
Q. What computational strategies predict the metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?
- Methodological Answer : Density functional theory (DFT) calculations assess electron-deficient regions prone to AO-mediated oxidation. Molecular docking into AO active sites (PDB: 4UHW) identifies potential metabolic "hotspots." In silico tools like MetaSite or Schrödinger’s QikProp predict phase I metabolites (e.g., hydroxylation at the tetrahydrofuran ring) . Experimental validation via liver microsomal assays (e.g., human S9 fractions) quantifies metabolic turnover .
Q. How can the mechanism of action (MoA) be elucidated for this compound in antimicrobial or antitumor studies?
- Methodological Answer : Target-based approaches include enzyme inhibition assays (e.g., thymidylate synthase for antitumor activity) and bacterial growth kinetics (MIC/MBC determination). For example, time-kill curves against Staphylococcus aureus or cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa) quantify potency . Proteomic profiling (LC-MS/MS) identifies differentially expressed proteins post-treatment, while molecular dynamics simulations reveal binding interactions with target proteins .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). For inconsistent cytotoxicity data, assess membrane permeability via Caco-2 monolayers or PAMPA. Statistical tools like Bland-Altman plots quantify inter-assay variability. Re-evaluate compound stability under assay conditions (e.g., pH, temperature) via HPLC .
Q. How can X-ray crystallography aid in understanding the compound’s binding mode with biological targets?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases or bacterial enzymes) using vapor diffusion methods. Resolve structures at ≤2.0 Å resolution to visualize hydrogen bonds (e.g., amide-NH to active-site residues) and hydrophobic interactions. Refinement with PHENIX or CCP4 validates electron density maps. Comparative analysis with apo-structures highlights conformational changes .
Methodological Tables
Q. Table 1: Key Spectroscopic Benchmarks for Structural Confirmation
| Technique | Diagnostic Peaks/Data | Reference |
|---|---|---|
| -NMR | Tetrahydrofuran protons: δ 3.8–3.6 (m) | |
| -NMR | Cyclopentane carbonyl: δ 175–180 ppm | |
| FTIR | C-Cl stretch: ~680 cm | |
| HRMS | [M+H]: Calculated vs. observed (±1 ppm) |
Q. Table 2: In Silico Tools for Metabolic Prediction
| Tool | Application | Reference |
|---|---|---|
| MetaSite | Predicts AO-mediated oxidation sites | |
| Schrödinger Suite | ADME profiling (logP, solubility) | |
| AutoDock Vina | Docking into AO active site |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
